4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide
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Overview
Description
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a dichlorothienyl group and a methylbenzyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Dichlorothienyl Group: The dichlorothienyl group is introduced via a halogenation reaction, where a thiophene derivative is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methylbenzyl Sulfide Moiety: The final step involves the nucleophilic substitution reaction where the pyrimidine derivative reacts with 4-methylbenzyl chloride in the presence of a base like sodium hydride or potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The dichlorothienyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl ether
- 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl amine
Uniqueness
Compared to similar compounds, 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide is unique due to the presence of the sulfide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S2/c1-10-2-4-11(5-3-10)9-21-16-19-7-6-13(20-16)12-8-14(17)22-15(12)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKKNFVUCTGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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